molecular formula C13H9ClN2O3S2 B2519081 N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide CAS No. 379729-37-0

N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide

Cat. No. B2519081
CAS RN: 379729-37-0
M. Wt: 340.8
InChI Key: KJWXTVJPBJYXSI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide, also known as CBX, is a chemical compound that has been widely used in scientific research. CBX is a sulfonamide derivative that has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

Quantum Mechanical Studies and Light Harvesting Properties

A study on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, similar to N-(4-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide, explored their potential light-harvesting properties. These compounds were investigated for their stable conformations, electron distribution, and intermolecular interactions. Their nonlinear optical properties suggest potential applications in developing new DSSC's (Dye-Sensitized Solar Cells) and as novel inhibitor molecules for the Topoisomerase II enzyme, indicating their significance in medicinal chemistry and renewable energy applications (Mary et al., 2019).

Antimicrobial Potential and Molecular Docking

The antimicrobial potential of 1,3-benzoxazole-5-sulfonamide derivatives, synthesized via a catalytic process, was evaluated against several bacterial and fungal strains. Some derivatives exhibited antimicrobial activity comparable to or better than reference drugs. These findings were supported by in silico molecular docking studies, suggesting these compounds could play a crucial role in developing new antimicrobial agents (Bm et al., 2016).

Inhibitory Effects on Carbonic Anhydrases

Research on glycoconjugate benzene sulfonamides, including compounds structurally related to this compound, revealed their ability to inhibit human carbonic anhydrase isozymes. This inhibition is particularly relevant for isozymes associated with tumors, indicating potential applications in cancer therapy. The diversity within the carbohydrate tails of these compounds allows for the exploration of the enzyme's active site topology, leading to potent and selective inhibitors (Wilkinson et al., 2006).

Synthesis and Antiviral Activity

Another study focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid. These derivatives showed specific anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents. Such research points to the broader applicability of sulfonamide derivatives in addressing various viral infections (Chen et al., 2010).

properties

IUPAC Name

N-(4-chlorophenyl)-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S2/c14-8-1-3-9(4-2-8)16-21(17,18)10-5-6-12-11(7-10)15-13(20)19-12/h1-7,16H,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWXTVJPBJYXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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